1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBBOIXARWQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166803-75-2 | |
| Record name | 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which is facilitated by photochemistry . This approach allows for the efficient construction of the bicyclic framework. Industrial production methods may involve scaling up these photochemical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Biology: The compound’s rigid structure makes it a valuable tool in studying molecular interactions and conformational dynamics.
Industry: The compound’s stability and unique structure make it suitable for use in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects is primarily through its interaction with molecular targets that recognize its rigid bicyclic structure. This interaction can influence various pathways, including those involved in molecular recognition and binding affinity. The compound’s fluorophenyl group can participate in π-π interactions, while the carboxylic acid moiety can form hydrogen bonds, enhancing its binding to specific targets .
Comparison with Similar Compounds
Structural Analogs of Bicyclo[2.1.1]hexane-5-carboxylic Acid
The following table compares key properties of the target compound with its structural analogs:
Fluorophenyl-Containing Compounds with Different Cores
The 4-fluorophenyl group is prevalent in bioactive compounds. Comparisons include:
- Triazole Derivatives (): Fluorophenyl-substituted triazoles (e.g., compound 4 in ) exhibit isostructural packing with near-planar conformations, suggesting enhanced crystallinity . Substituents like difluoromethoxy () increase metabolic resistance compared to mono-fluorophenyl groups .
- NTS2-Selective Nonpeptide Compounds (): Fluorophenyl groups in pyrazole-carboxamide hybrids (e.g., NTRC-739) enhance selectivity for neurotensin receptors, highlighting the role of fluorinated aromatics in targeting GPCRs .
Key Research Findings
Substituent Effects :
- Hydrophobicity : Methyl groups () reduce solubility, while charged groups (e.g., piperidinyl hydrochloride in ) enhance it .
- Electronic Effects : Fluorophenyl groups improve metabolic stability and electron-deficient character, aiding π-π stacking in receptor binding .
Biological Relevance :
- The bicyclo[2.1.1]hexane scaffold’s rigidity is advantageous for constraining molecular conformations in drug design .
- Pyridine and piperidine variants () introduce basic nitrogen atoms, enabling salt formation and improved bioavailability .
Synthetic Utility :
- Methyl esters () serve as intermediates for prodrugs, while carboxylic acids are direct precursors for amide coupling .
Biological Activity
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Structural Characteristics
The compound has the following molecular properties:
- Molecular Formula : CHF O
- Molecular Weight : 220.24 g/mol
- CAS Number : 2166803-75-2
The structure features a bicyclo[2.1.1]hexane framework with a carboxylic acid functional group and a para-fluorophenyl substituent, which enhances its reactivity and interaction with biological targets .
Research indicates that this compound may exhibit biological activity through:
- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, possibly acting as an inhibitor.
- Receptor Modulation : Its binding affinity to specific receptors could lead to therapeutic effects in various conditions.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
Antifungal Activity
A study investigated the antifungal properties of this compound against various fungal strains. The results indicated that the compound exhibited moderate antifungal activity, comparable to existing antifungal agents.
Lipophilicity and Solubility
The lipophilicity of this compound was assessed using calculated log P values. The replacement of an ortho-benzene ring with the bicyclo[2.1.1]hexane framework resulted in a decrease in calculated lipophilicity by approximately 0.7–1.2 units, which may influence its absorption and distribution in biological systems .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | IUPAC Name | CAS Number | Key Features |
|---|---|---|---|
| Rel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Rel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | 2759497-30-6 | Lacks fluorine substitution; simpler structure |
| Rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Not available | Contains trifluoromethyl group; different electronic properties |
| 4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | 4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | 2169139-23-3 | Similar structure but lacks stereochemical specificity |
The unique fluorine substitution on the phenyl ring of this compound may enhance its biological activity compared to other similar compounds lacking these features.
Study on Metabolic Stability
In a comparative study evaluating metabolic stability, it was found that the incorporation of bicyclo[2.1.1]hexane into various bioactive compounds significantly influenced their metabolic stability profiles, often leading to increased stability in some cases while decreasing it in others . This highlights the importance of structural modifications in drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cycloaddition or ring-closing strategies to form the bicyclo[2.1.1]hexane core. For example, fluorophenyl groups can be introduced via Suzuki coupling or Friedel-Crafts acylation . Key parameters include:
- Temperature : Maintaining low temperatures (e.g., −78°C) during lithiation steps to prevent side reactions.
- Solvents : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Catalysts : Palladium catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄).
Purification via column chromatography or recrystallization is critical. Analytical validation (NMR, MS) ensures structural fidelity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve bicyclic framework and fluorophenyl substituents. Fluorine coupling patterns (e.g., ¹⁹F NMR) confirm substitution position .
- Mass Spectrometry (HRMS) : Verify molecular weight (±2 ppm accuracy).
- X-ray Crystallography : Resolve stereochemistry and bond angles in the bicyclic system .
- HPLC : Assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How does fluorination at the 4-position of the phenyl ring influence the compound’s pharmacological properties?
- Methodological Answer : Fluorine enhances lipophilicity (logP) and metabolic stability by reducing CYP450-mediated oxidation. To quantify effects:
- Computational Modeling : Use DFT calculations to compare electronic effects (e.g., Hammett σ constants) of 4-F vs. other substituents.
- In Vitro Assays : Measure binding affinity (e.g., IC₅₀) against target enzymes (e.g., kinases) and metabolic stability in hepatocyte models .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches include:
- Orthogonal Assays : Validate activity across multiple platforms (e.g., SPR, fluorescence polarization).
- Structural Analog Testing : Compare activity of des-fluoro or stereoisomeric analogs to isolate pharmacophoric elements .
- Batch Reproducibility : Re-synthesize and re-test under standardized conditions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bicyclo[2.1.1]hexane scaffold for target engagement?
- Methodological Answer :
- Parameter | Approach
Core Rigidity | Synthesize analogs with bridgehead modifications (e.g., N→O substitution) to probe conformational flexibility .
Substituent Diversity | Introduce bioisosteres (e.g., -CF₃, -CN) at the 5-carboxylic acid position to modulate solubility and target interactions .
Stereochemistry | Prepare enantiomers via chiral resolution or asymmetric synthesis to assess stereochemical impact on potency .
Q. What crystallographic techniques are used to resolve the compound’s stereochemical ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction is definitive. For poorly diffracting crystals:
- Salt Formation : Co-crystallize with counterions (e.g., HCl) to improve crystal packing.
- Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K).
- Synchrotron Radiation : Enhances resolution for small or weakly diffracting crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
